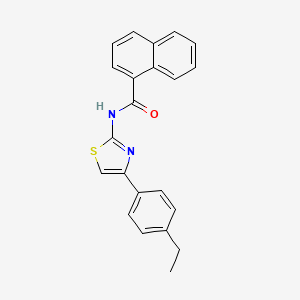

N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-2-15-10-12-17(13-11-15)20-14-26-22(23-20)24-21(25)19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,2H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDJAKCHBSSTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide typically involves the reaction of 4-ethylphenylthiazole with 1-naphthoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Anticancer Applications

N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide has been investigated for its potential as an anticancer agent. Research has shown that derivatives of thiazole compounds exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- A study evaluated the cytotoxicity of thiazolo[5,4-b]phenothiazine derivatives, which share structural similarities with this compound. The compounds demonstrated selective cytotoxicity against leukemia cell lines (HL-60 and THP-1), with some derivatives showing IC50 values comparable to established chemotherapeutics like cytarabine .

- Another investigation highlighted the role of thiazole derivatives in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of hydrophobic substituents was linked to increased biological activity, suggesting that structural modifications can enhance efficacy .

Anticonvulsant Activity

This compound and its derivatives have also been synthesized for their anticonvulsant properties.

Research Insights

- A series of N-(naphtha[1,2-d]thiazol-2-yl)semicarbazides were designed to meet the structural requirements for anticonvulsant activity. These compounds exhibited significant anticonvulsant effects in animal models, particularly in tests involving maximal electroshock and pentylenetetrazole-induced seizures .

- The biochemical mechanisms underlying these effects included modulation of oxidative stress markers, indicating a potential protective role against seizures through the reduction of free radical formation .

Other Therapeutic Applications

Beyond anticancer and anticonvulsant activities, this compound may have broader applications in treating various diseases.

Potential Uses

- Anti-inflammatory Effects : Some thiazole derivatives have shown promise in treating inflammatory conditions by inhibiting specific protein kinases involved in inflammatory pathways .

- Neurodegenerative Disorders : There is emerging evidence that compounds similar to this compound could be beneficial in neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit tau protein phosphorylation .

Mechanism of Action

The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- The ethyl group in the target compound provides moderate lipophilicity (clogP ~3.5 estimated), intermediate between the polar 4-methoxyphenyl (clogP ~2.8) and hydrophobic 4-fluorophenyl (clogP ~3.1) groups .

- Unlike piperazine-containing analogues (e.g., compounds 13–18), the absence of a basic nitrogen in the target compound may reduce off-target interactions with ion channels .

Triazole-Naphthamide Hybrids

–4 describes triazole-naphthamide hybrids such as N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m). These compounds exhibit:

- Higher polarity (Rf values 0.4–0.6 in ethyl acetate/hexane) compared to the target compound due to triazole and ether linkages .

- Distinct spectral profiles : For example, compound 6m shows a C=O stretch at 1678 cm⁻¹ (IR) and a chlorophenyl signal at δ 7.87 ppm (¹H NMR), whereas the target compound’s naphthamide carbonyl is expected near 1680–1700 cm⁻¹ .

Cardioprotective Thiazole Derivatives

highlights N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , which shares a 4-aryl-thiazole motif but incorporates a hydrazine-azepine hybrid. Key differences:

- The hydrazine linker in the reference compound enables hydrogen bonding with cardiac ion channels, while the target compound’s naphthamide group may favor hydrophobic binding pockets .

- The methoxy group in the reference compound enhances solubility but reduces blood-brain barrier penetration compared to the ethyl group in the target compound .

Research Findings and Functional Insights

- Pharmacoperone Activity : The target compound’s ethylphenyl group may stabilize mutant vasopressin receptors more effectively than bulkier substituents (e.g., ethoxybenzofuran in ) due to reduced steric hindrance .

- Synthetic Accessibility: The target compound can be synthesized via a one-step coupling of 2-amino-4-(4-ethylphenyl)thiazole with 1-naphthoyl chloride, contrasting with multi-step routes required for triazole hybrids (–4) .

- Thermal Stability : Melting points of analogous thiazoles (e.g., 289–303°C in ) suggest the target compound likely decomposes above 250°C, aligning with typical thiazole thermostability .

Biological Activity

N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring connected to a naphthamide structure, which contributes to its biological properties. The presence of the ethylphenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

The mode of action of thiazole derivatives can vary widely based on their specific structural features. Generally, these compounds exhibit their biological effects through:

- Inhibition of Protein Synthesis : Some thiazole derivatives interfere with the synthesis of essential proteins in bacterial cells, leading to cell death.

- Disruption of Membrane Integrity : They can alter the membrane function of pathogens, which is critical for their survival.

- Interference with DNA Replication : Certain derivatives inhibit DNA replication processes, thereby preventing cell division.

Antimicrobial Activity

This compound has demonstrated significant antibacterial and antifungal properties . Research shows that it can inhibit the growth of various bacterial strains by blocking lipid biosynthesis pathways and disrupting membrane integrity.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal activity |

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties , which are critical in managing conditions like arthritis and other inflammatory diseases. Studies indicate that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory disorders .

Antitumor Potential

Recent investigations highlight the anticancer potential of thiazole derivatives, including this compound. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. This compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Activity Assessment : In vitro studies demonstrated that treatment with this compound significantly reduced levels of TNF-α and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .

- Anticancer Research : A recent study focused on the anticancer properties of thiazole derivatives revealed that this compound effectively inhibited the proliferation of various cancer cell lines, suggesting its role as a lead compound in cancer therapy development .

Q & A

Basic: What are the standard synthetic routes for N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves 1,3-dipolar cycloaddition or acylation reactions . For cycloaddition, copper-catalyzed reactions (e.g., Cu(OAc)₂) in solvent systems like tert-BuOH-H₂O (3:1) are employed, with reaction progress monitored via TLC (hexane:ethyl acetate, 8:2) . Acylation steps may use coupling agents in solvents such as DMF or dichloromethane, with triethylamine as a catalyst . Optimization includes varying temperature (room temp to reflux), solvent polarity, and catalyst loading. Post-reaction purification involves extraction (ethyl acetate), brine washing, and recrystallization (ethanol) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- IR Spectroscopy : Confirms amide C=O (1670–1680 cm⁻¹), NH stretching (~3260 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) .

- NMR (¹H/¹³C) : Key signals include aromatic protons (δ 7.2–8.6 ppm), thiazole CH (δ ~8.4 ppm), and naphthamide carbonyl (δ ~165 ppm) .

- HRMS : Validates molecular mass (e.g., [M+H]⁺ calculated vs. observed) .

- X-ray Diffraction (XRPD) : Resolves crystal packing and polymorphic forms .

Advanced: How can computational methods like Multiwfn be applied to study the electronic properties of this compound?

Methodological Answer:

Multiwfn analyzes wavefunctions to calculate:

- Electrostatic Potential (ESP) : Maps electron-rich/depleted regions (e.g., thiazole ring vs. naphthamide) for reactivity prediction .

- Electron Localization Function (ELF) : Visualizes bonding patterns (e.g., aromaticity in the thiazole core) .

- Orbital Composition : Identifies contributions of heteroatoms (N, S) to frontier orbitals (HOMO/LUMO) . These insights guide synthetic modifications for enhanced bioactivity.

Advanced: What strategies are employed to resolve contradictions in biological activity data for thiazole derivatives like this compound?

Methodological Answer:

- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cellular viability tests to distinguish direct vs. off-target effects .

- Purity Analysis : Use HPLC or LCMS to exclude impurities (>95% purity) as confounding factors .

- Structural Analog Comparison : Compare activity with analogs (e.g., N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide) to identify critical pharmacophores .

Advanced: How to design experiments to probe the reactivity of the thiazole ring in this compound under varying electrophilic conditions?

Methodological Answer:

- Electrophilic Substitution : React with halogens (e.g., Br₂ in acetic acid) or nitro agents (HNO₃/H₂SO₄), monitoring regioselectivity via ¹H NMR .

- Kinetic Studies : Track reaction progress under controlled pH and temperature using UV-Vis or LCMS .

- Theoretical Modeling : Use DFT to predict reactive sites (e.g., C5 of thiazole) and validate with experimental results .

Basic: What are the key considerations in selecting solvents and catalysts for the acylation steps in synthesizing this compound?

Methodological Answer:

- Solvents : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of amines. Protic solvents (ethanol) may hinder acylation .

- Catalysts : Triethylamine or pyridine neutralizes HCl byproducts in amide bond formation .

- Temperature : Mild conditions (0–25°C) prevent decomposition of heat-sensitive intermediates .

Advanced: How can solid-state NMR and X-ray diffraction elucidate the polymorphic forms of this compound?

Methodological Answer:

- Solid-State NMR : Detects hydrogen bonding (e.g., NH···O=C) and conformational differences between polymorphs .

- XRPD : Identifies distinct crystal lattices (e.g., monoclinic vs. orthorhombic) via Bragg peak analysis .

- Thermal Analysis (DSC/TGA) : Correlates melting points and stability with polymorphic structure .

Advanced: What in silico approaches are recommended to predict the binding affinity of this compound towards kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., BRAF V600E) .

- MD Simulations : Simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns) to assess binding kinetics .

- Pharmacophore Mapping : Align with known inhibitors (e.g., vemurafenib) to identify critical hydrophobic/electrostatic features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.